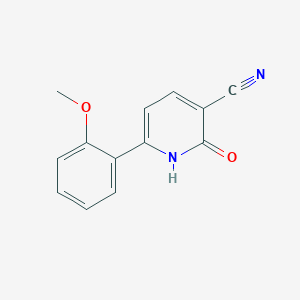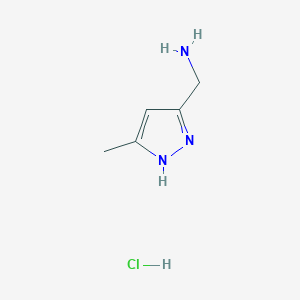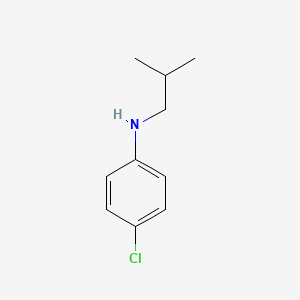
3-QUinolinecarboxylic acid, 4-chloro-7-fluoro-8-methyl-, ethyl ester
Vue d'ensemble
Description
3-Quinolinecarboxylic acid, 4-chloro-7-fluoro-8-methyl-, ethyl ester is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chlorine, fluorine, and methyl groups on the quinoline ring, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 4-chloro-7-fluoro-8-methyl-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-7-fluoro-8-methylquinoline and ethyl chloroformate.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, the reaction may be conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C.
Esterification: The key step involves the esterification of 4-chloro-7-fluoro-8-methylquinoline with ethyl chloroformate in the presence of a base such as triethylamine. This results in the formation of the desired ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.
Purification: The crude product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Quinolinecarboxylic acid, 4-chloro-7-fluoro-8-methyl-, ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the quinoline ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and chemical properties.
Applications De Recherche Scientifique
3-Quinolinecarboxylic acid, 4-chloro-7-fluoro-8-methyl-, ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antiviral properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a building block for the synthesis of more complex quinoline derivatives, which are of interest in various chemical research fields.
Mécanisme D'action
The mechanism of action of 3-Quinolinecarboxylic acid, 4-chloro-7-fluoro-8-methyl-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase or topoisomerase IV, which are essential for bacterial DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar quinoline structure.
Norfloxacin: Another fluoroquinolone antibiotic with comparable chemical properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of antibacterial activity.
Uniqueness
3-Quinolinecarboxylic acid, 4-chloro-7-fluoro-8-methyl-, ethyl ester is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of chlorine, fluorine, and methyl groups can enhance its potency and selectivity compared to other quinoline derivatives.
Propriétés
IUPAC Name |
ethyl 4-chloro-7-fluoro-8-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2/c1-3-18-13(17)9-6-16-12-7(2)10(15)5-4-8(12)11(9)14/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCNNFGWXUPWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3096430.png)


![3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride](/img/structure/B3096445.png)



![{4-[1-(hydroxyimino)ethyl]phenyl}urea](/img/structure/B3096466.png)
![1-[(5-Bromopyridin-2-yl)carbonyl]piperazine](/img/structure/B3096470.png)
![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096475.png)

![[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/structure/B3096502.png)

